tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

Physicochemical Properties Lipophilicity (LogP) Drug-like Properties

Unprotected 6-hydroxyindole demands wasteful protection/deprotection cycles in multi-step synthesis. This compound delivers free 6-OH and N-Boc in one orthogonally protected building block. • Direct 6-OH functionalization while N-Boc stays intact, eliminating extra steps. • N-Boc directs Ir-catalyzed C-H borylation to the β-position for unique regioselectivity. • ~1.7 LogP advantage over 6-hydroxyindole aids cell permeability optimization. • Mild acidic Boc removal in the final step avoids 6-OH side reactions.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 898746-82-2
Cat. No. B1343701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-1H-indole-1-carboxylate
CAS898746-82-2
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)O
InChIInChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-8,15H,1-3H3
InChIKeySIBDMWFBALQFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate Overview


tert-Butyl 6-hydroxy-1H-indole-1-carboxylate (CAS 898746-82-2), also known as N-Boc-6-hydroxyindole, is a bifunctional indole building block. Its molecular formula is C13H15NO3 with a molecular weight of 233.26 g/mol . Chemically, it integrates a free 6-hydroxy (-OH) group for further functionalization with an N-tert-butoxycarbonyl (N-Boc) protecting group on the indolic nitrogen. This combination of functional groups offers unique reactivity and orthogonality in multi-step synthesis compared to simple unprotected indoles or mono-functionalized analogs.

Orthogonal bifunctional building block for multi-step synthesis requiring both N-protection and 6-OH derivatization.
Supports solid-phase synthesis workflows via acid-labile N-Boc group and free hydroxyl handle.
Reported to enable regioselective C-H borylation at β-position to nitrogen under Ir-catalyzed conditions.

Why N-Boc-6-Hydroxyindole Is Irreplaceable


Generic substitution with simpler analogs like 6-hydroxyindole or 1-Boc-indole is not viable due to fundamentally different reactivity and physicochemical properties. Unprotected 6-hydroxyindole lacks the crucial N-Boc directing group, which has been shown to alter regioselectivity in key transformations like Ir-catalyzed C-H borylation by favoring functionalization at the β-position to the nitrogen [1]. Conversely, 1-Boc-indole lacks the 6-hydroxy handle for further derivatization. The presence of both functional groups in this single compound creates a significant physicochemical shift: its predicted LogP (3.13 ) is approximately 1.7 log units higher than that of 6-hydroxyindole (LogP 1.41 ), indicating substantial differences in lipophilicity that can affect solubility, membrane permeability, and chromatographic behavior in a research or production setting.

6-Hydroxyindole lacks N-Boc directing group – regioselectivity in C-H borylation may shift to the position adjacent to nitrogen, altering the substitution pattern.
1-Boc-indole lacks the 6-OH functionalization handle – limits further derivatization and orthogonal protection strategies.
Physicochemical profile differs significantly – reported LogP is ~1.7 units higher than 6-hydroxyindole, which may alter chromatographic behavior and solubility context.

N-Boc-6-Hydroxyindole Comparative Evidence


Lipophilicity Boost vs. 6-Hydroxyindole

The addition of the N-Boc group dramatically increases the lipophilicity of the 6-hydroxyindole scaffold. The predicted octanol-water partition coefficient (ACD/LogP) for tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is 3.13 , compared to a reported LogP of 1.41 for the parent compound, 6-hydroxyindole . This represents a substantial increase of approximately 1.7 log units.

Lipophilicity
Cross-study comparable
ACD/LogP
Target: 3.13Δ +1.72
Baseline (6-Hydroxyindole): 1.41
Supports selection where higher lipophilicity is required for synthetic extraction or membrane permeability context.
Predicted ACD/LogP values; experimental verification may be needed.
Physicochemical Properties Lipophilicity (LogP) Drug-like Properties

Higher Boiling Point than Unprotected Analog

The N-Boc protection leads to a higher predicted boiling point. The predicted boiling point of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is 374.5 ± 34.0 °C at 760 mmHg , whereas 6-hydroxyindole has a predicted boiling point of 343.2 ± 15.0 °C . This elevation reduces volatility.

Boiling Point
Cross-study comparable
Predicted BP at 760 mmHg
Target: 374.5 ± 34.0 °CΔ +31.3 °C
Baseline: 343.2 ± 15.0 °C
May support high-temperature reaction conditions where lower volatility is advantageous.
Predicted values from ACD/Labs; context-dependent.
Physical Chemistry Boiling Point Material Handling

N-Boc Directing Effect on Regioselectivity

The Boc group on the indole nitrogen acts as a powerful director in C-H functionalization. In Ir-catalyzed C-H borylation, while unprotected indoles typically undergo borylation adjacent to the heteroatom, the N-Boc group redirects the reaction to the β-position [1]. This is a class-level effect for N-Boc indoles and provides access to a regioisomer complementary to that obtained from the unprotected core. Specific, quantitative regioselectivity data for this 6-hydroxy-substituted analog compared to unsubstituted N-Boc-indole is not available in the source study.

Regioselectivity
Class-level inference
Ir-Catalyzed C-H Borylation
Expected β-functionalized product (N-Boc indole class). Baseline: unprotected indole gives α-functionalization.
Supports synthesis of specific substitution patterns complementary to unprotected indole.
Quantitative regioselectivity data for the 6-OH analog specifically not available.
C-H Activation Regioselectivity Synthetic Methodology

Orthogonal Protection for Solid-Phase Synthesis

This compound possesses an orthogonal protection scheme: an acid-labile N-Boc group and a free nucleophilic 6-hydroxyl. This contrasts with N-unprotected 6-hydroxyindole, where both sites have acidic protons, and N-Boc-indole, which lacks the hydroxyl. The widely established mild, acidolytic deprotection conditions for the Boc group (e.g., TFA/DCM at ambient temperature, typically achieving >95% conversion in under an hour) [1] allows for the selective functionalization of the 6-OH handle on a solid support before the final global deprotection step, a strategy not possible with unprotected analogs. Specific, comparative cleavage kinetic data for this specific compound versus its analogs have not been identified in the primary literature.

Orthogonal Protection
Supporting evidence
Protecting Group Strategy
Acid-labile N-Boc group orthogonal to free 6-hydroxyl. Unprotected or mono-functionalized analogs lack this built-in orthogonality.
Reduces synthetic steps on solid support by eliminating need for additional hydroxyl protection.
Specific comparative cleavage kinetics not identified in primary literature.
Protecting Group Strategy Solid-Phase Synthesis Orthogonality

N-Boc-6-Hydroxyindole Application Scenarios


Lipophilic Library Synthesis via 6-OH Handle

In a medicinal chemistry program aiming to improve the cell permeability of a lead series, the project can source this compound (LogP 3.13 ) as a starting point. The free 6-hydroxyl can be rapidly alkylated or acylated to generate a diverse library of more lipophilic analogs, while the N-Boc group remains intact for later manipulation. This strategy directly leverages the ~1.7 LogP advantage over 6-hydroxyindole .

Solid-Supported Drug Discovery Synthesis

For a high-throughput medicinal chemistry lab, this compound can be loaded onto a solid support via its 6-hydroxyl group using a suitable linker. The N-Boc group remains inert during this step, allowing for subsequent on-resin chemical transformations at other positions. The use of this building block directly exploits the orthogonal protection strategy, a key advantage over purchasing the unprotected 6-hydroxyindole which would require additional on-resin protection steps.

Directed C-H Functionalization for Indole Synthesis

A process chemistry group tasked with synthesizing an indole with a specific, non-traditional substitution pattern can utilize the N-Boc directing effect. Following a publication by Kallepalli et al. (2009) [1], they can choose this compound to achieve regioselective Ir-catalyzed borylation at a position that is difficult to access with unprotected indole. The 6-hydroxy substituent can further influence or be derivatized after the key C-H activation step.

Precursor for 6-Hydroxytryptamine Derivatives

This compound serves as an ideal, protected precursor for introducing a 6-hydroxyindole moiety into more complex structures, such as analogs of psychoactive tryptamines or receptor ligands. The Boc group can be cleanly removed under mild acidic conditions [2] in the final step to liberate the indolic N-H, a standard and reliable strategy that avoids side reactions with the sensitive 6-hydroxyl group that might occur if the unprotected indole were used throughout the synthesis.

Application
Selection Property
Validation Focus
Lipophilic library synthesis via 6-OH handle
Higher lipophilicity scaffold (reported LogP 3.13)
Confirm cell-permeability improvement of derived analogs
Solid-supported drug discovery synthesis
Orthogonal N-Boc/6-OH protection scheme
Validate on-resin functionalization without premature Boc cleavage
Directed C-H functionalization for indole synthesis
N-Boc directing effect for β-regioselectivity
Verify regiochemical outcome under reported Ir-catalyzed conditions
Precursor for 6-hydroxytryptamine derivatives
Protected 6-hydroxyindole with mild acidolytic deprotection
Ensure clean final Boc removal without 6-OH side reactions

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